Cas no 79825-74-4 (Diphenyl-2,2',4,4',6,6'-d6-methylamine)

Diphenyl-2,2',4,4',6,6'-d6-methylamine is a deuterated analog of diphenylmethylamine, where six hydrogen atoms are replaced with deuterium at the 2, 2', 4, 4', 6, and 6' positions of the phenyl rings. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced background interference. Its high isotopic purity (>98%) ensures reliability in kinetic and mechanistic research, particularly in pharmaceutical and agrochemical applications. The deuterated structure also minimizes metabolic degradation, making it valuable for tracer studies in drug metabolism and environmental fate analysis. Suitable for use as an internal standard or synthetic intermediate, it offers precise analytical performance in quantitative and qualitative research.
Diphenyl-2,2',4,4',6,6'-d6-methylamine structure
79825-74-4 structure
Product Name:Diphenyl-2,2',4,4',6,6'-d6-methylamine
CAS No:79825-74-4
MF:C13H13N
MW:189.285993337631
CID:562749
PubChem ID:162343641
Update Time:2025-10-24

Diphenyl-2,2',4,4',6,6'-d6-methylamine Chemical and Physical Properties

Names and Identifiers

    • Benzen-2,4,6-d3-amine,N-methyl-N-(phenyl-2,4,6-d3)- (9CI)
    • Di(phenyl-2,4,6-d3)amine,N-methyl- (7CI)
    • DIPHENYL-2,2',4,4',6,6'-D6-METHYLAMINE
    • D99304
    • 79825-74-4
    • Diphenyl-2,2',4,4',6,6'-d6-methylamine
    • Inchi: 1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2/i1D,5D,6D,7D,8D,9D
    • InChI Key: WKHABRRJMGVELW-WBUHCZHTSA-N
    • SMILES: NCC1C([2H])=CC([2H])=C(C=1[2H])C1C([2H])=CC([2H])=CC=1[2H]

Computed Properties

  • Exact Mass: 189.142
  • Monoisotopic Mass: 189.142
  • Isotope Atom Count: 6
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 3.2A^2

Diphenyl-2,2',4,4',6,6'-d6-methylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D211016-5mg
Diphenyl-2,2',4,4',6,6'-d6-methylamine
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$64.00 2023-05-18
TRC
D211016-10mg
Diphenyl-2,2',4,4',6,6'-d6-methylamine
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Additional information on Diphenyl-2,2',4,4',6,6'-d6-methylamine

Professional Introduction to Diphenyl-2,2',4,4',6,6'-d6-methylamine (CAS No. 79825-74-4)

Diphenyl-2,2',4,4',6,6'-d6-methylamine is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 79825-74-4, is a deuterated derivative of diphenylmethylamine, featuring six deuterium atoms strategically placed at specific positions. The inclusion of deuterium atoms not only modifies the physical and chemical properties of the molecule but also enhances its stability and metabolic profile, making it a valuable tool in drug discovery and molecular biology studies.

The structure of Diphenyl-2,2',4,4',6,6'-d6-methylamine consists of two phenyl rings connected by a methylamine backbone, with deuterium atoms substituting hydrogen atoms at the 2, 2', 4, 4', 6, and 6' positions. This specific arrangement imparts unique characteristics to the compound, including altered binding affinities and metabolic pathways. Such modifications are increasingly employed in the development of new drugs to improve their efficacy and reduce side effects.

In recent years, the pharmaceutical industry has seen a surge in the use of deuterated compounds due to their potential to enhance drug bioavailability and prolong therapeutic effects. For instance, studies have shown that deuterated versions of amphetamine and methamphetamine exhibit reduced abuse potential while maintaining therapeutic efficacy. Similarly, Diphenyl-2,2',4,4',6,6'-d6-methylamine is being explored for its potential applications in treating neurological disorders and other conditions where precise molecular control is crucial.

The synthesis of Diphenyl-2,2',4,4',6,6'-d6-methylamine involves complex organic reactions that require precise control over reaction conditions and reagent selection. Advanced techniques such as stereoselective synthesis are employed to ensure the correct placement of deuterium atoms. The process typically involves multiple steps, including functional group transformations and protective group strategies, to achieve the desired molecular architecture.

One of the key advantages of using deuterated compounds like Diphenyl-2,2',4,4',6,6'-d6-methylamine is their resistance to metabolic degradation. This property allows drugs based on these compounds to have a longer half-life in the body, reducing the frequency of dosing required. Additionally, deuterated drugs often exhibit improved pharmacokinetic profiles, leading to better patient compliance and reduced risk of adverse reactions.

Recent research has also highlighted the role of Diphenyl-2,2',4,4',6,6'-d6-methylamine in studying enzyme mechanisms and metabolic pathways. By using isotopically labeled compounds like this one, researchers can gain insights into how enzymes interact with substrates and how metabolic processes are regulated. This information is crucial for developing new therapeutic strategies and understanding disease mechanisms at a molecular level.

The application of computational chemistry and molecular modeling has further advanced the study of Diphenyl-2,2',4,4',6,6'-d6-methylamine. These tools allow researchers to predict how the compound will behave in different biological environments and to design derivatives with enhanced properties. For example, computational studies have helped identify optimal binding orientations for this compound with target enzymes and receptors.

In conclusion,Diphenyl-2,2',4,4',6,6'-d6-methylamine, with its CAS number 79825-74-4, represents a significant advancement in pharmaceutical chemistry. Its unique structure and properties make it a valuable tool for drug development and fundamental research in molecular biology. As research continues to uncover new applications for this compound,Diphenyl-2,

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